molecular formula C10H13NO3 B13646529 2-(3-(2-Aminoethoxy)phenyl)acetic acid

2-(3-(2-Aminoethoxy)phenyl)acetic acid

Cat. No.: B13646529
M. Wt: 195.21 g/mol
InChI Key: NPHPWOOUTYXHNJ-UHFFFAOYSA-N
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Description

2-(3-(2-Aminoethoxy)phenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an aminoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Aminoethoxy)phenyl)acetic acid typically involves the reaction of 3-(2-Aminoethoxy)phenol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the aminoethoxy group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include potassium carbonate and acetonitrile as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Aminoethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-(3-(2-Nitroethoxy)phenyl)acetic acid.

    Reduction: Formation of 2-(3-(2-Aminoethoxy)phenyl)ethanol.

    Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(2-Aminoethoxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-(2-Aminoethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(2-Aminoethoxy)phenyl)acetic acid is unique due to the presence of the phenyl ring, which can participate in π-π interactions and other aromatic interactions. This structural feature can enhance the compound’s binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[3-(2-aminoethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H13NO3/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6H,4-5,7,11H2,(H,12,13)

InChI Key

NPHPWOOUTYXHNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCN)CC(=O)O

Origin of Product

United States

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